molecular formula C8H7ClFNO3S B1290312 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride CAS No. 349-71-3

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1290312
CAS No.: 349-71-3
M. Wt: 251.66 g/mol
InChI Key: CTELCYFLRNFINY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-acetamido-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-3-2-6(4-7(8)10)15(9,13)14/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTELCYFLRNFINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627876
Record name 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-71-3
Record name 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamido-3-fluorobenzene-1-sulfonyl chloride
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Preparation Methods

General Synthetic Route

The synthesis of 4-acetamido-3-fluorobenzene-1-sulfonyl chloride typically follows these steps:

  • Starting Material : The process begins with the reaction of 2-fluoroaniline with acetic anhydride to yield 2-fluoroacetanilide.
  • Chlorosulfonation : This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Detailed Reaction Conditions

The following table summarizes various preparation methods, including reaction conditions, yields, and specific procedures:

Method Reactants Conditions Yield (%) Notes
Method A 2-Fluoroacetanilide + Chlorosulfonic Acid 70°C, 4h 75-85% Reaction mixture cooled and poured onto ice to precipitate product.
Method B Acetanilide + Chlorosulfonic Acid 0-5°C, then heated to 35-45°C for 2h 98.8% High yield; hydrogen chloride gas evolves during reaction.
Method C Acetanilide + Phosgene in Dichloromethane 38-45°C for 2h 92.5% DMF used as a catalyst; generates HCl and CO2 during the reaction.
Method D N-acyl-2-fluoro-4-sulphoaniline + Phosphoryl Chloride Stirred at room temperature for 15h 80% Followed by extraction and purification via column chromatography.

Specific Procedures

Method A: Chlorosulfonation of Acetanilide Derivatives

In a typical procedure, a round-bottom flask is charged with chlorosulfonic acid (0.13 mol) and the respective N-acetylamino derivative (0.025 mol). The mixture is stirred at low temperatures (0°C) before being heated to the desired temperature (70°C) for several hours until gas evolution ceases. After cooling, the mixture is poured onto crushed ice, and the solid product is washed and dried.

Method B: One-Pot Synthesis

This method combines chlorosulfonation and reduction in a single step to enhance efficiency:

  • Fluorobenzene reacts with chlorosulfonic acid at low temperatures.
  • Zinc powder is added for reduction.
  • The process minimizes waste and reduces the number of steps required.

Yield Analysis

The yields obtained from different methods demonstrate variability based on conditions and reactants used:

  • Method A yields between 75-85%, depending on reaction time and temperature.
  • Method B achieves yields as high as 98.8%, indicating its effectiveness.
  • Other methods yield between 80% to 92%, showcasing the reliability of chlorosulfonic acid in introducing the sulfonyl chloride functionality.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution with amines.

    Sulfonate Derivatives: Formed by substitution with alcohols.

    Sulfonothioate Derivatives: Formed by substitution with thiols.

    Sulfonic Acid: Formed by hydrolysis.

    Sulfonamide: Formed by reduction.

Mechanism of Action

The mechanism of action of 4-acetamido-3-fluorobenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine and acetamido groups, which increase the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-4-acetamido-2-fluorobenzenesulfonyl chloride
  • CAS : 1258651-40-9
  • Molecular Formula: C₈H₆Cl₂FNO₃S
  • Molecular Weight : 286.11 g/mol
  • Key Differences :
    • Substituent Position : Chlorine at position 5 and fluorine at position 2, altering steric and electronic properties.
    • Reactivity : The additional chlorine increases molecular weight and may reduce solubility in polar solvents compared to the parent compound .
  • Applications : Used in specialized organic synthesis for introducing sulfonate groups in sterically hindered environments.
4-(5-Chloropentanamido)benzene-1-sulfonyl Chloride
  • Structural Features : Contains a 5-chloropentanamido group instead of acetamido, introducing a longer alkyl chain .
  • Impact on Properties :
    • Lipophilicity : The longer chain enhances lipophilicity, making it more suitable for lipid-based drug formulations.
    • Stability : The extended alkyl chain may reduce hydrolysis susceptibility compared to 4-acetamido derivatives .
  • Applications : Explored in polymer chemistry and sustained-release drug delivery systems.
Comparative Data Table
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Supplier/Purity
4-Acetamido-3-fluorobenzene-1-sulfonyl chloride 349-71-3 C₈H₇ClFNO₃S 263.66 Acetamido (C4), F (C3) BLD Pharm Ltd. (98%)
5-Chloro-4-acetamido-2-fluorobenzenesulfonyl chloride 1258651-40-9 C₈H₆Cl₂FNO₃S 286.11 Cl (C5), Acetamido (C4), F (C2) American Elements
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride - C₁₁H₁₃Cl₂NO₃S 310.20 5-Chloropentanamido (C4) Specialized suppliers

Research Findings and Key Observations

Reactivity Trends: The fluorine atom in this compound enhances electrophilicity at the sulfonyl chloride group, promoting faster reactions with amines compared to non-fluorinated analogs . Chlorine substitution (as in 5-chloro-4-acetamido-2-fluorobenzenesulfonyl chloride) introduces steric hindrance, slowing reaction kinetics in nucleophilic substitutions .

Stability :

  • This compound is stabilized with TBC to prevent decomposition, whereas bulkier derivatives (e.g., 5-chloro analog) may require cryogenic storage .

Synthetic Utility :

  • The parent compound’s balance of reactivity and stability makes it preferable for high-yield peptide coupling, while chlorinated analogs are reserved for niche applications requiring halogen-directed regioselectivity .

Notes and Limitations

  • Most inferences derive from structural analogies and supplier specifications .

Biological Activity

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride (CAS No. 349-71-3) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an acetamido group attached to a fluorinated benzene ring, along with a sulfonyl chloride functional group. This structure contributes to its reactivity and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modify proteins through the sulfonyl chloride moiety. This reactivity allows it to form covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, which can lead to inhibition of enzyme activity or modulation of receptor functions.

Target Enzymes and Pathways

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various kinases, including:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β)
  • IκB Kinase Beta (IKK-β)
  • Rho-associated protein kinase (ROCK)

These kinases are involved in critical signaling pathways related to cell growth, apoptosis, and inflammation, making them important targets for cancer therapy and anti-inflammatory treatments .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity IC50 Value (µM) Cell Line/Model Reference
Inhibition of GSK-3β0.008Various cancer cell lines
Anti-inflammatory effectsNot specifiedBV-2 microglial cells
Cytotoxicity in cancer cellsVariableHeLa, A549

Case Studies

  • Inhibition of GSK-3β : A study demonstrated that a related compound exhibited an IC50 value of 8 nM against GSK-3β, showcasing strong potential as a therapeutic agent in cancer treatment due to its role in regulating cell proliferation and survival .
  • Anti-inflammatory Activity : In BV-2 microglial cells, compounds similar to this compound significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), suggesting potential applications in treating neuroinflammatory conditions .
  • Cytotoxicity Assessment : In vitro tests on HeLa and A549 cell lines revealed that certain derivatives displayed cytotoxic effects at varying concentrations, indicating the need for careful dosage management in therapeutic applications .

Q & A

Q. What are the critical storage conditions for 4-acetamido-3-fluorobenzene-1-sulfonyl chloride to ensure stability in laboratory settings?

Methodological Answer: Due to its sulfonyl chloride group, the compound is moisture-sensitive and prone to hydrolysis. Store it under inert gas (e.g., argon) in airtight containers at 2–8°C, as recommended for structurally similar sulfonyl chlorides like 4-acetylbenzenesulfonyl chloride . Avoid exposure to humidity by using desiccants like silica gel. Regularly monitor purity via thin-layer chromatography (TLC) in dichloromethane/hexane (7:3) to detect hydrolysis products (e.g., sulfonic acids).

Q. How can researchers confirm the identity of this compound during synthesis?

Methodological Answer: Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : The acetamido group (-NHCOCH₃) should show a singlet at ~2.1 ppm (³H) in ¹H NMR and carbonyl resonance at ~170 ppm in ¹³C NMR.
  • Mass Spectrometry (MS) : Expect a molecular ion peak [M⁺] at m/z 251 (C₈H₇ClFNO₃S) with fragmentation patterns consistent with sulfonyl chloride loss (e.g., Cl⁻ at m/z 35/37). Compare with data from structurally analogous fluorinated sulfonyl chlorides .
  • FT-IR : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and acetamido (N-H bend at ~1550 cm⁻¹) groups.

Advanced Research Questions

Q. How can the hygroscopic nature of this compound be mitigated during sulfonylation reactions?

Methodological Answer: Design reactions under strictly anhydrous conditions:

  • Use solvents like dry dichloromethane or tetrahydrofuran (THF) distilled over molecular sieves.
  • Equip reaction flasks with calcium chloride drying tubes to exclude atmospheric moisture.
  • Pre-activate the compound by stirring with activated 3Å molecular sieves for 1 hour prior to use.
    Monitor reaction progress via in situ Raman spectroscopy to detect sulfonic acid byproducts, which indicate hydrolysis .

Q. What experimental strategies resolve contradictions in sulfonylation yields when using polar vs. nonpolar solvents?

Methodological Answer: Contradictions arise from competing hydrolysis and nucleophilic substitution. Optimize via a Design of Experiments (DoE) approach:

Variable Range Impact on Yield
Solvent polarity (log P)-1.3 (DMSO) to 4.5 (Toluene)Nonpolar solvents reduce hydrolysis but slow reaction kinetics
Temperature0°C to 40°CHigher temps accelerate reaction but increase hydrolysis risk
Base (e.g., Et₃N)1–3 equivalentsNeutralizes HCl byproduct, but excess base may degrade the sulfonyl chloride

Use response surface modeling to identify optimal conditions (e.g., 20°C in dichloromethane with 1.5 eq Et₃N).

Q. How does the acetamido group influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer: The acetamido group acts as an electron-withdrawing substituent, directing nucleophilic attack to the sulfonyl chloride moiety. For example, in reactions with amines:

  • Steric effects : The bulky acetamido group at the 4-position hinders attack at the adjacent fluorine (3-position).
  • Electronic effects : The fluorine atom at the 3-position further deactivates the benzene ring, enhancing sulfonyl chloride reactivity. Validate via Hammett σ constants (σₘ for -F = 0.34; σₚ for -NHCOCH₃ = 0.00), correlating with observed reaction rates .

Q. What analytical methods differentiate between mono- and disubstituted byproducts in sulfonylation reactions?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) and ¹⁹F NMR:

  • HRMS : Disubstituted products (e.g., bis-sulfonamides) will have m/z values ~2× the molecular weight of the starting material.
  • ¹⁹F NMR : The fluorine atom’s chemical shift (~-110 ppm for monosubstituted vs. ~-115 ppm for disubstituted) provides diagnostic differentiation.
  • HPLC-MS : Employ a C18 column with acetonitrile/water (70:30) to resolve peaks, using retention time and MS/MS fragmentation for confirmation .

Data Interpretation and Optimization

Q. How to troubleshoot low yields in the synthesis of sulfonamides using this reagent?

Methodological Answer: Common issues include hydrolysis or incomplete activation of the sulfonyl chloride. Implement:

  • In situ activation : Add 1 eq of thionyl chloride (SOCl₂) to regenerate the sulfonyl chloride from hydrolyzed sulfonic acid .
  • Stoichiometry adjustment : Use 1.2–1.5 eq of the sulfonyl chloride to account for moisture traces.
  • Kinetic monitoring : Use inline FTIR to track the disappearance of the sulfonyl chloride peak (~1370 cm⁻¹) and adjust reaction time dynamically .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer: Leverage density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

  • Model transition states for sulfonylation reactions.
  • Predict Hammett σ values for substituent effects.
  • Compare with experimental data from analogous compounds like 3-chloro-4-methylbenzenesulfonyl chloride (σ = 0.23 for -Cl) to validate computational models .

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